molecular formula C10H17NO2 B13535465 Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B13535465
M. Wt: 183.25 g/mol
InChI Key: BFZUEHILBXRWGT-XHNCKOQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective processes. For example, the transformation of isoindole to diacid using an inexpensive KMnO4 mediated oxidative cleavage is a key step in the synthesis of hexahydrocyclopenta[c]pyrrole derivatives . This method is not only high yielding but also commercially viable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted pyrroles, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1

InChI Key

BFZUEHILBXRWGT-XHNCKOQMSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CCC[C@H]2CN1

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1

Origin of Product

United States

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